
Acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- is a complex organic compound that belongs to the family of phenoxy acids. This compound is characterized by the presence of a phenoxy group substituted with a chloro and a phenylamino carbonyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- typically involves the reaction of 4-chloro-2-nitrophenol with phenyl isocyanate, followed by reduction and subsequent esterification with acetic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as crystallization and chromatography to achieve the required product specifications.
化学反応の分析
Types of Reactions
Acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or phenoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted phenoxy derivatives, amines, and quinones, each with distinct chemical and physical properties.
科学的研究の応用
Acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other phenoxy acids such as:
- (4-chloro-2-methylphenoxy)acetic acid
- 2,4-dichlorophenoxyacetic acid
- 2,4,5-trichlorophenoxyacetic acid
Uniqueness
What sets acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and a subject of ongoing research.
特性
CAS番号 |
35422-30-1 |
|---|---|
分子式 |
C15H12ClNO4 |
分子量 |
305.71 g/mol |
IUPAC名 |
2-[4-chloro-2-(phenylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-10-6-7-13(21-9-14(18)19)12(8-10)15(20)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19) |
InChIキー |
VPKBMJDZZOLMSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


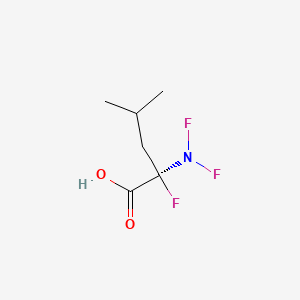
![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)
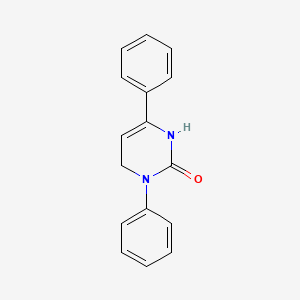
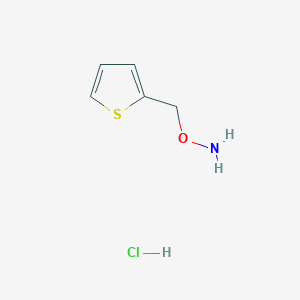
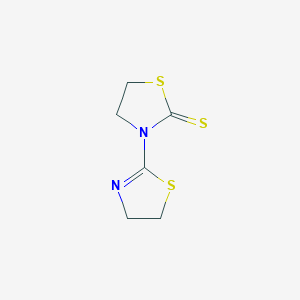
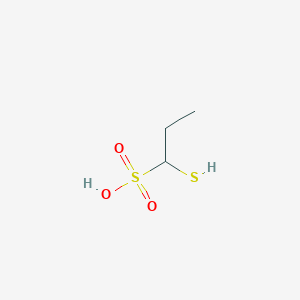


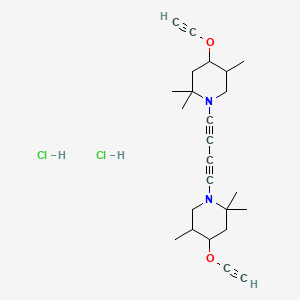

![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
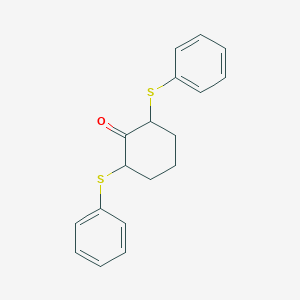

![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)
